molecular formula C5H10O2 B031535 Methyl isobutyrate CAS No. 547-63-7

Methyl isobutyrate

Cat. No. B031535
CAS RN: 547-63-7
M. Wt: 102.13 g/mol
InChI Key: BHIWKHZACMWKOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl isobutyrate involves multifunctional catalysis processes. For instance, palladium nanoparticles deposited on a chromium terephthalate MIL-101 have shown significant efficiency as a catalyst for the one-step synthesis of methyl isobutyrate, highlighting a notable advancement in catalytic processes for ester production (Pan et al., 2010). Another approach involves the use of Pd/Nb2O5·nH2O catalysts, which demonstrated higher catalytic activity and selectivity than traditional materials, such as metal oxides and zeolites, for the synthesis of methyl isobutyrate from acetone and hydrogen (Higashio & Nakayama, 1996).

Molecular Structure Analysis

The molecular structure and conformational states of methyl isobutyrate have been characterized through various spectroscopic techniques. Investigations into its low-temperature crystalline and glassy states provided insights into its structural behavior at different temperatures, revealing the presence of glassy states and crystalline phases under specific conditions (Jarmelo et al., 2001).

Chemical Reactions and Properties

Research on the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, a related compound, contributes to understanding the chemical properties and reactions of methyl isobutyrate by elucidating the configurations and absolute configurations of its stereoisomers (Tai & Imaida, 1978).

Physical Properties Analysis

The physico-chemical characterization of methyl isobutyrate-based plasma polymer films, for example, sheds light on the physical properties of methyl isobutyrate derivatives. This study demonstrated how radiofrequency power affects the incorporation of oxygen-based functionalities and crosslinking density in plasma polymer films derived from methyl isobutyrate (Denis et al., 2011).

Chemical Properties Analysis

Homogeneous oxidation of methyl isobutyrate with oxygen catalyzed by metal complexes, including polyoxometalates and metalloporphyrins, highlights the chemical reactivity and potential applications of methyl isobutyrate in synthesis and catalysis. These processes have been studied for their efficiency in producing methyl α-hydroxyisobutyrate, with various catalysts showing differing activities based on their structure and the conditions of the oxidation process (Ellis & Kozhevnikov, 2002).

Scientific Research Applications

. This colorless liquid is the methyl ester of isobutyric acid and is often used as a solvent . It has a molecular weight of 102.13 .

In terms of its physical properties, it has a boiling point of 99-100°C (210-212°F; 372-373K) and a melting point of -85°C (-121°F; 188K) .

  • Fragrance Industry

    • Methyl isobutyrate has a pleasant fruity aroma reminiscent of apple and pineapple . This makes it a popular choice in the fragrance industry, where it is used as a component in perfumes, colognes, and air fresheners .
  • Food Industry

    • Methyl isobutyrate is classified as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) . It is used as a flavoring agent to impart fruity notes to various food items such as candies, beverages, and chewing gums .
  • Chemical Synthesis

    • Beyond its olfactory applications, methyl isobutyrate serves as a valuable intermediate in organic synthesis . It undergoes various chemical transformations to produce other compounds of interest to the pharmaceutical and agrochemical industries .
  • Solvent

    • Methyl isobutyrate also finds utility as a solvent in certain applications, owing to its ability to dissolve a wide range of organic compounds .
  • Fragrance Industry : Methyl isobutyrate is used in perfumes, colognes, and air fresheners due to its pleasant fruity aroma .
  • Food Industry : It is used as a flavoring agent in various food items such as candies, beverages, and chewing gums .
  • Chemical Synthesis : Methyl isobutyrate serves as a valuable intermediate in organic synthesis .
  • Solvent : It is used as a solvent in certain applications .

Safety And Hazards

Methyl isobutyrate is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWKHZACMWKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060275
Record name Propanoic acid, 2-methyl-, methyl ester
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid
Record name Methyl isobutyrate
Source Human Metabolome Database (HMDB)
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Record name Methyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

91.00 to 93.00 °C. @ 760.00 mm Hg
Record name Methyl isobutyrate
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Methyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.884-0.888
Record name Methyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Methyl isobutyrate

CAS RN

547-63-7
Record name Methyl isobutyrate
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Record name Methyl isobutyrate
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Record name METHYL ISOBUTYRATE
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Record name Propanoic acid, 2-methyl-, methyl ester
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Record name Methyl isobutyrate
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Record name METHYL ISOBUTYRATE
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Record name Methyl isobutyrate
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Melting Point

-84.7 °C
Record name Methyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,580
Citations
SE Wyatt, JS Baxley, JR Wells - International journal of …, 1999 - Wiley Online Library
… of the hydroxyl radical (OH) with methyl isobutyrate (MIB, (CH3)2 CHC(O)–O–CH3) to be (1.7 … Figure 1 Methyl isobutyrate relative rate plot with methyl ethyl ketone (О) 2,2,4 trimethyl …
Number of citations: 24 onlinelibrary.wiley.com
L Denis, F Renaux, D Cossement… - Plasma Processes …, 2011 - Wiley Online Library
Methyl isobutyrate is plasma‐polymerized varying the precursor flow rate (Φ p ), the working pressure (p) and the radiofrequency power injected in the discharge (P RF ). Through the …
Number of citations: 28 onlinelibrary.wiley.com
V Macho, M Králik, V Chromá, J Cingelová… - Petroleum and …, 2004 - researchgate.net
Oxidative dehydrogenation of methyl isobutyrate (MIA) mainly to methyl methacrylate (MMA) and methacrylic acid (MA) over an industrial oxidation catalyst designed for oxidation of …
Number of citations: 11 www.researchgate.net
H Weiss, AV Yakimansky… - Journal of the American …, 1996 - ACS Publications
… calculations of the equilibrium geometries, energies, and 13 C NMR shifts of various monomeric, dimeric, and tetrameric aggregates of the lithium ester enolate of methyl isobutyrate (…
Number of citations: 54 pubs.acs.org
L O'Toole, RD Short, AP Ameen… - Journal of the Chemical …, 1995 - pubs.rsc.org
… Radiofrequency-induced plasmas of methyl isobutyrate, methyl methacrylate and n-butyl … In a second experiment, the deposition rates of plasma polymers of methyl isobutyrate and …
Number of citations: 50 pubs.rsc.org
PH Hemberger, JC Kleingeld, K Levsen… - Journal of the …, 1980 - ACS Publications
… The 70-eV mass spectra of isobutyramide and of methyl isobutyrate were reported in the early … data obtained in the present work at 70 eV for methyl isobutyrate (1) reveal that the [M — …
Number of citations: 49 pubs.acs.org
A Dinca, TP Davis, KJ Fisher, DR Smith… - International journal of …, 1999 - Elsevier
… Vanadium pentoxide powder, the methyl isobutyrate, and the methyl methacrylate monomer were purchased from Aldrich. The vanadium pentoxide and the methyl isobutyrate were …
Number of citations: 43 www.sciencedirect.com
EL McDaniel, HS Young - Industrial & Engineering Chemistry …, 1963 - ACS Publications
… Methyl isobutyrate can be dehydrogenated to methyl … in undiluted vapors of methyl isobutyrate at atmospheric pressure. … search for methods of converting its derivative, methyl isobutyrate…
Number of citations: 5 pubs.acs.org
S Ellis, IV Kozhevnikov - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
… in 6.0 ml of acetonitrile added with 10 mmol of methyl isobutyrate. Oxygen (10 ml/min) was … was carried out similarly, using 10 mmol of cyclohexane instead of methyl isobutyrate. …
Number of citations: 20 www.sciencedirect.com
WJ Gensler, QA Ahmed… - The Journal of Organic …, 1968 - ACS Publications
… -tion of the first-formed fluorination product 3 with a second mole of sodio derivative 2, or it could arise by fluorination of theClaisen condensation product 5 from methyl isobutyrate. The …
Number of citations: 17 pubs.acs.org

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